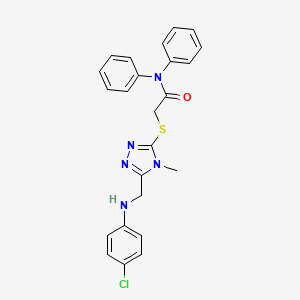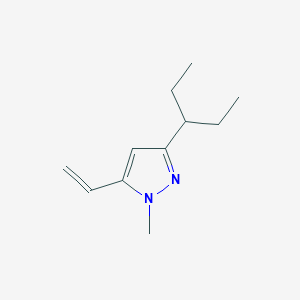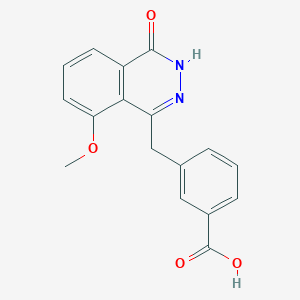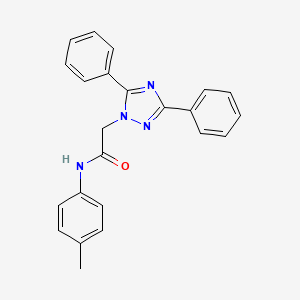
3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid typically involves the reaction of 1-methyl-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Mechanism of Action
The mechanism of action of 3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-((1-Methyl-1H-pyrazol-4-yl)oxy)propanoic acid can be compared with other similar compounds, such as:
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid: This compound has a similar structure but lacks the oxy group, which may result in different chemical properties and reactivity.
1-Methyl-1H-pyrazole-4-boronic acid: This compound contains a boronic acid group instead of the propanoic acid moiety, leading to different applications and reactivity.
1-Methyl-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group directly attached to the pyrazole ring, which may influence its chemical behavior and applications.
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)oxypropanoic acid |
InChI |
InChI=1S/C7H10N2O3/c1-9-5-6(4-8-9)12-3-2-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |
InChI Key |
ZVDDLJUCYFMVGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[d]oxazol-7-ylmethanamine](/img/structure/B11784514.png)

![5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide](/img/structure/B11784526.png)

![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11784541.png)





![2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11784578.png)


